4-(3-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(3-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid” is a complex organic molecule. It contains a carboxylic acid group (-COOH), a bromobenzoyl group (C6H4BrCO-), and a spirocyclic structure (1-oxa-4,8-diazaspiro[4.5]decane). The presence of these functional groups suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the spirocyclic structure and the various functional groups. Detailed structural analysis would typically involve techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound is likely to be influenced by the functional groups present. For example, the carboxylic acid group can undergo reactions such as esterification and amide formation, while the bromine atom in the bromobenzoyl group can be involved in nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the carboxylic acid group could make the compound acidic, and the bromobenzoyl group could increase its reactivity .Scientific Research Applications
Supramolecular Arrangements and Crystallography
Research into cyclohexane-spirohydantoin derivatives, which share structural similarities with the query compound, has provided insights into the relationship between molecular and crystal structures. Studies show that substituents on the cyclohexane ring significantly influence supramolecular arrangements. For instance, crystallographic analysis of various derivatives has highlighted the absence of solvent molecules in the crystals and revealed two types of structures based on the interactions between hydantoin rings, forming either dimers or ribbons. This understanding aids in the prediction and manipulation of crystal packing preferences in solid-state chemistry and materials science (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
Conformational Studies and Reactivity
Further research on halogenated benzoyl spirohydantoin derivatives has unraveled conformational preferences and crystal packing patterns, which are crucial for understanding the reactivity and stability of these compounds. Single crystal X-ray diffraction, alongside DFT and QTAIM calculations, has been employed to analyze the structural nuances and predict the behavior of such compounds under various conditions. These studies provide a foundational understanding of how structural modifications can affect the physical and chemical properties of spirocyclic compounds, which is essential for designing novel materials and pharmaceuticals (Lazić et al., 2022).
Synthetic Applications and Methodology Development
The synthesis of novel spirocyclic compounds, including diazaspiro and oxaspiro derivatives, offers a wide range of applications in developing new chemical entities. These synthetic methodologies provide access to structurally diverse compounds, which can serve as building blocks in pharmaceuticals, agrochemicals, and materials science. For example, the synthesis of novel isoxazolyl 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-diones and isoxazolyl 1-oxa-6-thia-2,4,9-triazaspiro[4.4]non-2-ene-8-ones demonstrates the versatility of spirocyclic compounds in organic synthesis (Rajanarendar, Raju, & Reddy, 2009).
Future Directions
Properties
IUPAC Name |
4-(3-bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2O4/c1-2-8-20-9-6-18(7-10-20)21(15(12-25-18)17(23)24)16(22)13-4-3-5-14(19)11-13/h3-5,11,15H,2,6-10,12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZOXEUPSOOWBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.